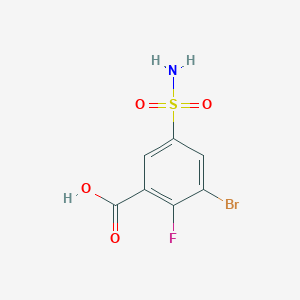

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid

Description

Overview of Substituted Benzoic Acids in Organic and Medicinal Chemistry Research

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. These derivatives are of immense interest in organic and medicinal chemistry due to their versatile reactivity and wide range of biological activities. The carboxylic acid group can participate in various chemical reactions, including esterification, amidation, and reduction, making it a valuable handle for the synthesis of more complex molecules. In medicinal chemistry, the benzoic acid scaffold is found in a multitude of drugs, where it often serves as a key pharmacophore responsible for binding to biological targets.

Significance of Sulfamoyl and Halogen Moieties in Chemical Scaffolds

The introduction of sulfamoyl (-SO₂NH₂) and halogen (e.g., bromine, fluorine) moieties onto a chemical scaffold can profoundly influence its properties. The sulfamoyl group is a common feature in many diuretic and antibacterial drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, allows for strong interactions with biological macromolecules.

Halogens, particularly fluorine and bromine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability. Bromine, being larger and more polarizable, can also modulate the electronic and steric properties of a molecule, potentially leading to enhanced biological activity.

Research Context and Academic Importance of 3-Bromo-2-fluoro-5-sulfamoylbenzoic Acid

This compound is a unique molecule that combines the structural features of a substituted benzoic acid with the functional characteristics of sulfamoyl, bromo, and fluoro groups. While extensive research specifically dedicated to this compound is not widely available in public literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The combination of a reactive carboxylic acid, a bioisosteric sulfamoyl group, and two different halogens provides multiple points for chemical modification and interaction with biological targets.

Scope and Objectives of Research on this compound

The primary objective of research on this compound would be to explore its synthetic utility and to investigate the biological activities of its derivatives. Key research goals would include the development of efficient synthetic routes to this compound and its analogues, the exploration of its reactivity in various chemical transformations, and the screening of its derivatives for potential therapeutic applications. The data gathered from such research would contribute to a deeper understanding of the structure-activity relationships of halogenated sulfamoylbenzoic acids and could lead to the discovery of novel drug candidates.

Chemical Identity and Properties

Below is a data table summarizing the key chemical identifiers and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₅BrFNO₄S | uni.lu |

| Molecular Weight | 298.09 g/mol | |

| CAS Number | Not available | |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)N | uni.lu |

| InChI Key | GKTVXLSBWDIBAU-UHFFFAOYSA-N | uni.lu |

| Predicted XLogP3 | 1.8 | |

| Predicted Hydrogen Bond Donor Count | 3 | |

| Predicted Hydrogen Bond Acceptor Count | 5 | |

| Predicted Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO4S |

|---|---|

Molecular Weight |

298.09 g/mol |

IUPAC Name |

3-bromo-2-fluoro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H5BrFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |

InChI Key |

GKTVXLSBWDIBAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization of 3 Bromo 2 Fluoro 5 Sulfamoylbenzoic Acid

Precursor-Based Synthesis Strategies

Derivatization from 2-Fluorobenzoic Acid Pathways

One of the most direct synthetic routes commences with 2-Fluorobenzoic acid. This approach leverages the existing fluoro group to direct subsequent substitutions. The core of this strategy involves the regioselective introduction of a bromine atom, followed by the installation of the sulfamoyl group.

The initial and critical step is the bromination of 2-fluorobenzoic acid to form the key intermediate, 5-Bromo-2-fluorobenzoic acid. The directing effects of the fluorine (ortho-, para-directing) and the carboxylic acid (meta-directing) groups guide the incoming electrophile. The para position relative to the fluorine atom (C5) is favored, leading to the desired intermediate. Following the successful synthesis of 5-Bromo-2-fluorobenzoic acid, the subsequent steps involve introducing the sulfamoyl group at the C3 position, a process detailed in the following sections.

Approaches Utilizing 5-Bromo-2-fluorobenzoic Acid as Key Intermediate

Synthetic strategies can also begin with 5-Bromo-2-fluorobenzoic acid, which serves as a crucial intermediate, simplifying the process to a two-step sequence: sulfonylation and amination. biosynth.comsigmaaldrich.com This pathway is advantageous as it focuses on the challenging introduction of the sulfamoyl group onto a pre-functionalized ring.

The synthesis proceeds by introducing a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, which is then converted to the final sulfamoyl group (-SO₂NH₂). The treatment of 5-bromo-2-fluorobenzoic acid with chlorosulfonic acid can introduce the chlorosulfonyl group at the C3 position, yielding 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid. vulcanchem.com This intermediate is then subjected to ammonolysis, where reaction with an ammonia (B1221849) source replaces the chlorine atom with an amino group to form the desired 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid.

Strategic Introduction of Substituents

The successful synthesis of this compound is contingent upon the controlled and regioselective introduction of each substituent. The interplay of electronic and steric effects of the groups already present on the aromatic ring dictates the position of subsequent functionalizations.

Regioselective Bromination Techniques

The introduction of a bromine atom at the C5 position of 2-fluorobenzoic acid is a key example of regioselective electrophilic aromatic substitution. The fluorine atom at C2 is an activating, ortho-, para-directing group, while the carboxylic acid at C1 is a deactivating, meta-directing group. The para-position to the fluorine atom is sterically accessible and electronically favored, making it the primary site for bromination.

Several methods have been employed to achieve this transformation. guidechem.com One common method involves using N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane. Another approach utilizes a combination of potassium bromide and sodium chlorate (B79027) in the presence of sulfuric acid. guidechem.com

Fluorination Methodologies

In the context of the primary synthetic routes for this compound, fluorination methodologies are generally not a direct step in the main sequence, as the syntheses typically commence with an already fluorinated precursor such as 2-fluorobenzoic acid. wikipedia.org The incorporation of the fluorine atom is therefore established in the choice of starting material. However, general methods for producing fluorinated aromatic compounds, such as the Schiemann reaction which converts arylamines into aryl fluorides, represent fundamental processes in organofluorine chemistry that enable the synthesis of such precursors. orgsyn.org

Sulfonylation and Sulfamoyl Group Formation

The introduction of the sulfamoyl group is typically a two-stage process involving sulfonylation followed by amination. Starting from 5-Bromo-2-fluorobenzoic acid, the first step is an electrophilic aromatic substitution to install a sulfonyl chloride group. The directing effects of the existing substituents (F at C2, Br at C5, and COOH at C1) favor the introduction of the electrophile at the C3 position.

Sulfonylation: The reaction is commonly carried out using chlorosulfonic acid (ClSO₃H) as the sulfonating agent. This step yields the intermediate 5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid. vulcanchem.com

Sulfamoyl Group Formation: The highly reactive sulfonyl chloride intermediate is then converted to the sulfonamide (sulfamoyl group). This is achieved through reaction with an ammonia source, such as aqueous ammonia. google.com The nucleophilic nitrogen of the ammonia attacks the electrophilic sulfur atom, displacing the chloride and forming the C-S-N bond characteristic of the sulfamoyl group. This final step completes the synthesis of this compound.

Advanced Synthetic Approaches and Reaction Conditions

Comprehensive studies detailing advanced synthetic approaches for this compound are not available in the public domain. General synthetic strategies for analogous compounds suggest that its preparation would likely start from a fluorobenzoic acid derivative, followed by sequential bromination and sulfamoylation, or vice versa. The precise ordering of these steps would be critical to achieving the desired isomer and maximizing yield.

Catalytic Transformations in Synthesis

There is no specific information available regarding the use of catalytic transformations in the synthesis of this compound. For related compounds, such as the synthesis of 3-bromo-4-fluoro-benzoic acid, Lewis acid catalysts like aluminum chloride are employed for acylation steps, a common precursor reaction. google.com Similarly, the introduction of a sulfamoyl group onto an aromatic ring can be catalyzed. For example, the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid can utilize sodium sulfate (B86663) as a catalyst during the initial sulfonation step with chlorosulfonic acid. However, no literature specifically applies these or other catalytic methods to the synthesis of this compound.

Optimization of Reaction Parameters for Yield and Purity

Detailed studies and data on the optimization of reaction parameters for the synthesis of this compound are not present in the available literature. For the synthesis of similar molecules, such as 5-Bromo-2-fluorobenzoic acid, controlling parameters like the rate of addition of the brominating agent (e.g., N-bromosuccinimide) has been noted as important for achieving satisfactory product purity. guidechem.com Temperature control is also a critical factor; ammoniation reactions to form the sulfamoyl group are typically conducted at low temperatures (e.g., ≤5 °C) to manage the exothermic nature of the reaction. Without experimental data for the target compound, a specific optimization table cannot be constructed.

A Generic Representation of Potential Optimization Parameters:

This table is illustrative and not based on experimental data for the target compound.

| Parameter | Range Explored | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Temperature (°C) | -10 to 40 | Data not available | Data not available |

| Reaction Time (h) | 1 to 24 | Data not available | Data not available |

| Molar Ratio of Reagents | 1:1 to 1:5 | Data not available | Data not available |

| Catalyst Loading (mol%) | 0 to 10 | Data not available | Data not available |

Scalable Synthesis Considerations in Academic Research

There are no academic publications that specifically address the scalable synthesis of this compound. Considerations for scaling up the synthesis of analogous compounds often revolve around cost of starting materials, safety of reagents (such as chlorosulfonic acid), management of reaction exotherms, and efficient purification methods. For industrial applications, avoiding costly purification steps like chromatography is crucial. Instead, optimization would focus on achieving high purity through controlled reaction conditions and crystallization. Given the lack of specific data, a detailed analysis of scalable synthesis for this particular compound cannot be provided.

Chemical Reactivity and Derivatization Studies of 3 Bromo 2 Fluoro 5 Sulfamoylbenzoic Acid

Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is substituted with both electron-withdrawing groups (sulfamoyl, carboxylic acid, fluoro, and bromo) and a halogen that can act as a leaving group. This substitution pattern significantly influences the feasibility and outcome of further substitution reactions.

The presence of strong electron-withdrawing groups, such as the sulfamoyl and carboxylic acid groups, ortho and para to the halogen atoms, can facilitate nucleophilic aromatic substitution (SNAr) reactions. In this compound, the fluorine and bromine atoms are potential leaving groups. Generally, fluoride (B91410) is a better leaving group than bromide in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

A plausible SNAr pathway would involve the displacement of the fluoride ion by a nucleophile, as the sulfamoyl group is para to the fluorine, and the carboxylic acid group is ortho, both providing activation. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Proposed Product | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOCH₃) | 3-Bromo-2-methoxy-5-sulfamoylbenzoic acid | Polar aprotic solvent (e.g., DMF, DMSO), heat |

| Ammonia (B1221849) (NH₃) | 3-Bromo-2-amino-5-sulfamoylbenzoic acid | High pressure, heat |

| Sodium hydrosulfide (B80085) (NaSH) | 3-Bromo-2-mercapto-5-sulfamoylbenzoic acid | Polar aprotic solvent |

Note: The reactions in this table are predicted based on the principles of nucleophilic aromatic substitution and have not been experimentally verified for this specific compound in the available literature.

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-withdrawing groups (bromo, fluoro, carboxylic acid, and sulfamoyl). These groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The bromo, fluoro, and sulfamoyl groups are generally ortho, para-directing, while the carboxylic acid group is a meta-director. The cumulative effect of these groups would likely direct an incoming electrophile to the C4 position, which is ortho to the bromine and meta to the carboxylic acid and sulfamoyl groups. However, achieving such a reaction would be challenging and likely result in low yields.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 3-Bromo-2-fluoro-4-nitro-5-sulfamoylbenzoic acid |

| Halogenation | Br⁺ / Cl⁺ | 3,4-Dibromo-2-fluoro-5-sulfamoylbenzoic acid / 3-Bromo-4-chloro-2-fluoro-5-sulfamoylbenzoic acid |

| Sulfonation | SO₃ | 3-Bromo-2-fluoro-5-sulfamoyl-4-sulfobenzoic acid |

Note: The reactions presented in this table are hypothetical and based on the directing effects of the substituents. The highly deactivated nature of the ring makes these reactions synthetically challenging.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield esters, amides, alcohols, and aldehydes.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Table 3: Examples of Esterification and Amidation Reactions

| Reagent | Product Type | Example Product |

| Methanol (B129727) (CH₃OH) / H⁺ | Ester | Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate |

| Thionyl chloride (SOCl₂), then Aniline (C₆H₅NH₂) | Amide | N-phenyl-3-bromo-2-fluoro-5-sulfamoylbenzamide |

| Oxalyl chloride ((COCl)₂), then Ammonia (NH₃) | Amide | 3-Bromo-2-fluoro-5-sulfamoylbenzamide |

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also reduce the sulfamoyl group. Therefore, selective reduction might require the use of milder or more specific reagents, or protection of the sulfamoyl group.

Reduction to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation can be achieved by first converting the carboxylic acid to an acyl chloride and then using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperatures (Rosenmund reduction is also a possibility but might be affected by the bromo substituent).

Table 4: Reduction Reactions of the Carboxylic Acid Group

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (3-Bromo-2-fluoro-5-sulfamoylphenyl)methanol |

| 1. Thionyl chloride (SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) | 3-Bromo-2-fluoro-5-sulfamoylbenzaldehyde |

Reactivity of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) also offers opportunities for derivatization. The nitrogen atom of the sulfamoyl group is nucleophilic and can undergo reactions such as alkylation and acylation. The acidity of the N-H protons can be exploited in reactions with strong bases.

For instance, N-alkylation can be performed by treating the compound with a base to deprotonate the sulfonamide, followed by reaction with an alkyl halide. N-acylation can be achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.

Table 5: Potential Reactions of the Sulfamoyl Group

| Reagent | Product Type | Example Product |

| 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | N-Alkylated Sulfonamide | 3-Bromo-2-fluoro-N-methyl-5-sulfamoylbenzoic acid |

| Acetyl chloride (CH₃COCl) / Pyridine | N-Acylated Sulfonamide | N-Acetyl-3-bromo-2-fluoro-5-sulfamoylbenzoic acid |

N-Alkylation and N-Acylation Reactions

The sulfonamide group of this compound possesses a reactive N-H bond that is amenable to substitution reactions, primarily N-alkylation and N-acylation. These reactions provide a straightforward method for introducing a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule.

N-Alkylation: While specific examples of N-alkylation on this compound are not extensively detailed in the available literature, the general reactivity of arylsulfonamides suggests that this transformation can be readily achieved. Typically, N-alkylation of sulfonamides is carried out in the presence of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate in acetone.

N-Acylation: The N-acylation of sulfonamides is a well-established transformation that introduces an acyl group onto the sulfonamide nitrogen. This reaction is often accomplished using acyl chlorides or anhydrides in the presence of a base. The direct acylation of sulfonamides by esters has also been reported as an attractive alternative to the classical approaches. For instance, titanium(IV) chloride has been shown to promote the acylation of sulfonamides with esters, providing a simple and effective method to obtain N-acylsulfonamides. This method is of particular interest in pharmaceutical chemistry for the synthesis of isosteres of carboxylic acids.

Modifications and Conversions of the Sulfonamide Functionality

Beyond simple N-alkylation and N-acylation, the sulfonamide functionality of this compound can undergo a variety of other chemical modifications and conversions, further expanding the scope of accessible derivatives.

One important transformation is the conversion of the carboxylic acid group into a sulfonamide, which can be considered an amide bioisostere. This modification can lead to significant improvements in physicochemical properties and binding affinity for biological targets. A novel strategy for this conversion involves a copper-catalyzed process that converts aromatic acids to sulfonyl chlorides, which are then aminated in a one-pot reaction to form the corresponding sulfonamide. This method is notable for its lack of a need for pre-functionalization of the starting acid or amine.

Another area of modification involves the reductive cleavage of sulfonamides. While typically challenging, certain conditions can effect the cleavage of the N-S and C-S bonds. For example, the use of magnesium in methanol has been shown to reduce substituted benzo-fused cyclic sulfonamides. The reactivity in such reductions is influenced by the substitution pattern on the aromatic ring.

Halogen-Mediated Coupling Reactions

The bromine and fluorine atoms on the aromatic ring of this compound are key handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The bromo-substituent at the 3-position of the title compound is particularly well-suited for these transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the this compound core. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.

Other important palladium-catalyzed reactions applicable to this substrate include:

Heck Reaction: The coupling of the aryl bromide with an alkene to form a new carbon-carbon bond.

Sonogashira Coupling: The reaction with a terminal alkyne to introduce an alkynyl moiety.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by coupling with an amine.

While the fluorine atom is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromine, under specific conditions, C-F bond activation can also be achieved.

Other Metal-Catalyzed Coupling Transformations

In addition to palladium, other transition metals can also catalyze cross-coupling reactions involving the aryl bromide of this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to palladium-catalyzed transformations. Nickel catalysts have been shown to be effective in the coupling of sulfonamides with aryl chlorides, transformations that were previously only achievable with palladium catalysis. These methods often employ air-stable pre-catalysts and can tolerate a broad scope of substrates. Nickel catalysis has also been successfully applied to the N-arylation of sulfinamides.

Copper-catalyzed coupling reactions represent another important class of transformations. Copper catalysis has been utilized for the N-arylation of sulfonamides with aryl bromides. These reactions often require the use of specific ligands, such as oxalamides or 4-hydroxypicolinamides, to achieve high efficiency.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. In 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The two aromatic protons are expected to appear as distinct signals due to their different chemical environments. The proton at the C4 position is anticipated to be a doublet, split by the adjacent fluorine atom, while the proton at the C6 position would likely appear as a doublet as well, with a smaller coupling constant due to meta-coupling with the proton at C4. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, typically between 10-14 ppm. The two protons of the sulfamoyl group (-SO₂NH₂) are also expected to produce a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (aromatic, C4-H) | 7.8 - 8.2 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H (aromatic, C6-H) | 8.2 - 8.6 | Doublet | J(H-H) ≈ 2-3 Hz |

| H (carboxylic acid, -COOH) | 12.0 - 14.0 | Broad Singlet | N/A |

| H (sulfamoyl, -SO₂NH₂) | 7.0 - 7.5 | Broad Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, with their specific shifts influenced by the attached substituents (bromo, fluoro, carboxyl, and sulfamoyl groups). The carbon atom directly bonded to the fluorine atom (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 165 - 175 |

| C1 (aromatic, C-COOH) | 130 - 140 |

| C2 (aromatic, C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C3 (aromatic, C-Br) | 115 - 125 |

| C4 (aromatic, C-H) | 125 - 135 |

| C5 (aromatic, C-SO₂NH₂) | 140 - 150 |

| C6 (aromatic, C-H) | 120 - 130 |

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids and fluoroaromatic compounds. 'd' indicates a doublet due to C-F coupling. oregonstate.edulibretexts.orgresearchgate.net

Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.comucsb.edu This signal is expected to be a doublet of doublets due to coupling with the ortho-proton (C4-H) and a smaller meta-coupling to the other aromatic proton (C6-H). The typical chemical shift range for aryl fluorides is between -100 and -140 ppm. ucsb.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (aromatic, C2-F) | -110 to -130 | Doublet of doublets |

Note: Predicted values are based on typical chemical shifts for fluoroaromatic compounds. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic protons, confirming their scalar coupling and thus their proximity in the ring. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the C4-H proton and the C4 carbon, and the C6-H proton and the C6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton at C4 would show correlations to C2, C3, C5, and C6, while the proton at C6 would show correlations to C2, C4, and C5. The carboxylic acid proton would show a correlation to the carbonyl carbon and C1. These correlations are crucial for unambiguously assigning the positions of the substituents on the benzoic acid ring. youtube.comsdsu.edu

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The carboxylic acid O-H stretch is expected to be a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretches of the sulfamoyl group are expected in the 3400-3200 cm⁻¹ region, typically as two bands for the symmetric and asymmetric stretches. The S=O stretches of the sulfamoyl group will give rise to strong absorptions in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. docbrown.infovscht.czlibretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Sulfamoyl | N-H stretch | 3400 - 3200 | Medium |

| Sulfamoyl | S=O stretch | 1350 - 1300 & 1170 - 1150 | Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

| C-F | C-F stretch | 1250 - 1000 | Strong |

| C-Br | C-Br stretch | 700 - 500 | Medium |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups. researchgate.netresearchgate.netpressbooks.pub

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₅BrFNO₄S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The monoisotopic mass of the compound is calculated to be 296.91068 Da. uni.lu Mass spectrometry analysis would show a characteristic isotopic pattern for the molecular ion [M]⁺ or its adducts (e.g., [M+H]⁺, [M-H]⁻) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance). uni.lunih.gov

Fragmentation Analysis:

Undergoing collision-induced dissociation in a tandem mass spectrometer (MS/MS), the molecule would break apart in a predictable manner, providing structural confirmation. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

Key expected fragmentation pathways include:

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group, resulting in an [M-OH]⁺ ion. For benzoic acid itself, this leads to the stable benzoyl cation [C₆H₅CO]⁺. docbrown.info

Loss of Carboxyl Group: Decarboxylation can occur, leading to the loss of COOH as a radical or CO₂ and H.

Cleavage of the Sulfonamide Bond: A common fragmentation pathway for aromatic sulfonamides is the cleavage of the Ar-S bond, often accompanied by the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. aaqr.orgresearchgate.netnih.gov

Loss of the Sulfamoyl Group: Fragmentation can also occur at the S-N bond.

The following table outlines predicted major fragment ions for this compound based on established fragmentation patterns of related molecules. docbrown.inforesearchgate.netnih.govlibretexts.org

| Adduct / Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [M-H]⁻ | 295.9034 | Deprotonation of the carboxylic acid |

| [M+H]⁺ | 297.9180 | Protonation, likely on the carboxyl or sulfamoyl oxygen |

| [M+H - H₂O]⁺ | 279.9079 | Loss of water from the protonated molecule |

| [M+H - SO₂]⁺ | 233.9450 | Loss of neutral sulfur dioxide, a characteristic sulfonamide fragmentation nih.gov |

| [M+H - COOH]⁺ | 252.9490 | Loss of the carboxyl group |

Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes. uni.lu

X-ray Diffraction Studies of Related Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of related crystalline derivatives provides significant insight into the expected structural features, intermolecular interactions, and packing motifs. researchgate.netresearchgate.net

Single crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of a related compound can unambiguously determine its molecular structure, including bond lengths, bond angles, and conformational details. mdpi.com For example, studies on various substituted benzoic acids reveal that the carboxylic acid group often forms centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds. iaea.orgresearchgate.net

In a hypothetical SCXRD study of a derivative, key structural parameters would be determined. The table below presents typical bond lengths and angles observed in related structures, such as other halogenated benzoic acids and aromatic sulfonamides, which would be expected for this compound. researchgate.netresearchgate.net

| Parameter | Bond | Expected Value |

| Bond Length | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C-S (aromatic) | ~1.77 Å | |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C=O (carboxyl) | ~1.25 Å | |

| C-O (carboxyl) | ~1.30 Å | |

| Bond Angle | C-S-O | ~108° |

| O-S-O | ~120° | |

| C-S-N | ~106° |

Data is representative and compiled from crystallographic studies of functionally related compounds.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.govmdpi.com Different polymorphs can have different physical properties. This phenomenon is common in compounds capable of forming various intermolecular interactions, such as sulfonamides and carboxylic acids. nih.govrsc.org The interplay of hydrogen bonds, halogen bonds (C-Br···O, C-F···H), and π-π stacking interactions can lead to different packing arrangements. nih.govemerging-researchers.orgnih.gov

Analysis of the crystal packing of related derivatives often utilizes tools like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. researchgate.netnih.gov For a molecule like this compound, the crystal packing would be dominated by several key interactions:

Hydrogen Bonding: The primary interaction is expected to be the formation of carboxylic acid dimers via O-H···O hydrogen bonds. iaea.org The sulfamoyl group's N-H donors and oxygen acceptors provide additional sites for a robust hydrogen-bonding network, linking these dimers.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the oxygen of a carboxyl or sulfamoyl group on a neighboring molecule. nih.gov

The combination and geometric arrangement of these non-covalent interactions would define the supramolecular architecture and determine the specific polymorphic form adopted. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the energies and properties of a given molecular system. For a molecule like 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid, these calculations can elucidate the influence of its substituent groups—a bromine atom, a fluorine atom, a sulfamoyl group, and a carboxylic acid group—on the geometry and electronic properties of the benzene (B151609) ring.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule. nih.govresearchgate.net For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet plausible, optimized geometrical parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set. researchgate.net

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S=O (avg) | 1.45 Å |

| Bond Angle | C-C-Br | 121° |

| Bond Angle | C-C-F | 119° |

| Dihedral Angle | C-C-S-O | 85° |

Note: This data is illustrative and represents typical values for similar compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.com For this compound, the electron-withdrawing nature of the fluoro, bromo, and sulfamoyl groups is expected to lower the energies of both the HOMO and LUMO.

Illustrative Frontier Orbital Data:

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: This data is illustrative and represents typical values for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mdpi.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like core orbitals, lone pairs, and bonds.

A key part of NBO analysis is the examination of second-order perturbation energies, E(2), which quantify the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding π* orbitals of the aromatic ring, indicating charge delocalization from the substituents to the ring.

Illustrative NBO Analysis Data (Selected Interactions):

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |

| LP (O) of C=O | π* (C-C) of ring | 25.5 |

| LP (F) | π* (C-C) of ring | 4.8 |

| π (C-C) of ring | π* (C-C) of ring | 18.2 |

| LP (N) of SO₂NH₂ | σ* (S-O) | 3.5 |

Note: LP denotes a lone pair. This data is illustrative and represents plausible stabilization energies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green or yellow areas represent neutral potential.

For this compound, the MEP surface would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid and sulfamoyl groups, making them sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and amine groups.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods. nih.gov The results provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific motions like stretching, bending, and twisting of bonds.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific absorption bands to particular functional groups. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric stretches of the SO₂ group, and various C-H, C-F, and C-Br vibrations.

Illustrative Vibrational Frequencies:

| Vibrational Mode | Functional Group | Illustrative Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 |

| N-H Stretch (asymm) | Sulfamoyl | 3380 |

| C=O Stretch | Carboxylic Acid | 1720 |

| SO₂ Stretch (asymm) | Sulfamoyl | 1350 |

| SO₂ Stretch (symm) | Sulfamoyl | 1160 |

| C-F Stretch | Fluoro | 1100 |

Note: This data is illustrative. Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for conformational analysis, especially for flexible molecules, and for studying how a ligand interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could be used to explore the rotational flexibility of the carboxylic acid and sulfamoyl groups. In a biological context, if this molecule were being studied as a potential drug (ligand), MD simulations could model its binding to a target protein, revealing the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the dynamics of the ligand within the binding pocket over time. nih.gov

Molecular Docking Studies of this compound Analogs

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, a wealth of data on structurally similar aromatic sulfonamides, particularly as inhibitors of carbonic anhydrases (CAs), allows for a predictive analysis of its likely binding characteristics. These studies consistently highlight the critical role of the sulfonamide group and the nature of substitutions on the aromatic ring in determining the binding efficacy and selectivity.

Ligand-Protein Binding Interactions and Energetics

Molecular docking simulations of aromatic sulfonamides with various carbonic anhydrase isoforms consistently reveal a conserved binding motif. The primary and most significant interaction is the coordination of the deprotonated sulfonamide group with the catalytic zinc ion (Zn²⁺) located deep within the active site cavity. This interaction is fundamental to the inhibitory activity of this class of compounds.

Beyond this crucial zinc coordination, the binding affinity is further modulated by a network of hydrogen bonds and hydrophobic interactions. For instance, the sulfonamide moiety typically forms hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in human CA II). The oxygen atoms of the sulfamoyl group can act as hydrogen bond acceptors, while the nitrogen can act as a donor.

The predicted binding energies for aromatic sulfonamides against various CA isoforms typically fall within a favorable range, indicating stable complex formation. While the precise binding energy for this compound would require specific computational experiments, data from analogous compounds suggest it would likely exhibit strong binding to certain CA isoforms.

| Interaction Type | Ligand Group | Potential Protein Partner | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Metal Coordination | Sulfonamide (-SO₂NH₂) | Active Site Zn²⁺ | High |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) | Thr199, Gln92 | Moderate to High |

| Halogen Bonding | Bromo group (-Br) | Backbone Carbonyl Oxygen, Serine/Threonine Hydroxyl | Low to Moderate |

| Hydrophobic Interactions | Benzene Ring | Val121, Leu198, Pro202 | Moderate |

| Electrostatic Interactions | Fluoro group (-F), Carboxylic Acid (-COOH) | Charged or Polar Residues | Low to Moderate |

Prediction of Binding Modes and Active Site Interactions

The predicted binding mode of this compound within the active site of a target protein like carbonic anhydrase would be dictated by the collective influence of its functional groups.

The sulfamoylbenzoic acid scaffold would orient itself to allow the sulfonamide group to penetrate the active site cone and coordinate with the zinc ion. The benzene ring would likely position itself within a hydrophobic pocket of the active site, making favorable contacts with nonpolar amino acid residues.

The specific positions of the bromo and fluoro substituents are critical for determining the precise orientation and interactions. The 2-fluoro substituent, being ortho to the carboxylic acid, could influence the acidity and planarity of the ring system, potentially affecting interactions with nearby residues. The 3-bromo substituent would be positioned to potentially form a halogen bond with a suitable acceptor in the protein active site.

| Ligand Moiety | Predicted Interacting Residues (Carbonic Anhydrase II as an example) | Interaction Type |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Zn²⁺, Thr199, Gln92, His94 | Metal Coordination, Hydrogen Bonding |

| Benzene Ring | Val121, Val143, Leu198, Pro202 | Hydrophobic Interactions, van der Waals Forces |

| Bromo Substituent (-Br) | Backbone C=O of Leu141 or Ser204 | Halogen Bonding |

| Fluoro Substituent (-F) | Asn62, His64 | Hydrogen Bonding, Electrostatic Interactions |

| Carboxylic Acid (-COOH) | Lys60, Arg63 (via water molecule) | Hydrogen Bonding |

Structure Activity Relationship Sar Studies at the Molecular Level

Influence of Halogen Substituents on Molecular Interactions

The presence and positioning of bromine and fluorine atoms on the aromatic ring of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid are significant determinants of its interaction profile with biological targets. These halogens modulate the electronic and steric properties of the molecule, thereby influencing its binding characteristics.

Role of Bromine and Fluorine in Binding Affinity and Specificity

The differential properties of bromine and fluorine play distinct roles in molecular binding. Fluorine, being highly electronegative, can significantly alter the local electronic environment through strong inductive effects. This can impact the acidity of nearby protons and the strength of hydrogen bonds. researchgate.net The substitution of aromatic hydrogens with fluorine has been shown to have dramatic effects on the strength of halogen bonds, leading to interactions that can be up to 100% stronger. researchgate.net In studies of related sulfamoylbenzoic acid derivatives, replacing a chlorine atom with a fluorine atom resulted in a significant, 11-fold improvement in the inhibition constant (Kᵢ) against human carbonic anhydrase IX, highlighting the profound impact of this substituent. unibs.it

Bromine, being larger and more polarizable, is capable of forming halogen bonds—a specific type of non-covalent interaction where the halogen acts as an electrophilic center (a σ-hole) and interacts with a nucleophile like a carbonyl oxygen. researchgate.netnih.gov This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The ability of bromine to participate in these interactions provides an additional anchor point for the ligand within a binding pocket, a capacity not shared by the less polarizable fluorine atom.

| Substituent Change (on a related scaffold) | Target | Effect on Inhibition Constant (Kᵢ) | Reference |

| Chloro to Fluoro | hCA IX | 11-fold increase in potency (Kᵢ reduced from 35.2 nM to 3.2 nM) | unibs.it |

| Chloro to Bromo | hCA I | 1.9-fold decrease in potency (Kᵢ increased from 36.5 nM to 69.5 nM) | unibs.it |

Positional Isomerism Effects on Molecular Recognition

Studies on related substituted phenyl rings demonstrate that positional isomerism has a tangible effect on binding. For instance, in a series of bromo-substituted inhibitors of human carbonic anhydrase I, a meta-bromo derivative was found to be 1.3-fold more effective than its corresponding para-substituted isomer. unibs.it This suggests that the positioning of the halogen influences its ability to engage in productive interactions within the active site. For this compound, the ortho-fluorine and meta-bromine (relative to the carboxylic acid) create a unique electronic and steric profile that is essential for its specific molecular recognition. Swapping these positions would likely lead to a significant alteration, and potentially a reduction, in binding affinity. unibs.it

Impact of the Sulfamoyl Moiety on Molecular Recognition

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the molecule's interaction capabilities, primarily through its capacity for hydrogen bonding and its electrostatic profile.

Hydrogen Bonding Capacity and Electrostatic Interactions

The sulfamoyl moiety is a versatile hydrogen-bonding unit. researchgate.net The nitrogen atom's protons (N-H) act as hydrogen bond donors, while the two sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. researchgate.netnih.gov This dual functionality allows the sulfamoyl group to form multiple, stabilizing hydrogen bonds with amino acid residues in a protein's active site, such as asparagine, glutamine, or the peptide backbone. nih.gov

The geometry of the sulfonamide group is generally a distorted tetrahedron, which enables the oxygen atoms to form hydrogen bonds in higher dimensions compared to planar amide groups. nih.gov The hydrogen atom of the sulfonamide group is frequently involved in intermolecular hydrogen bonding with a sulfonyl oxygen atom of another molecule in crystal structures, forming characteristic patterns. nih.govacs.org This propensity for strong hydrogen bonding and electrostatic interactions is a key reason for the inclusion of the sulfonamide scaffold in the design of enzyme inhibitors. nih.gov

| Functional Group Component | Hydrogen Bonding Role | Potential Interaction Partners in Proteins |

| Sulfonamide N-H | Donor | Carbonyl oxygen (backbone/side-chain), Asp, Glu |

| Sulfonyl S=O | Acceptor | Amide N-H (backbone), Arg, Lys, Ser, Thr |

Modifications of the Sulfamoyl Group and Their Effects on Binding

SAR studies on related benzenesulfonamides show that modifications to the sulfamoyl group can profoundly affect binding affinity and selectivity. acs.org The affinity profile of such inhibitors is highly dependent on the substituents located close to the sulfonamide headgroup. acs.org

For example, converting the sulfamoyl group to a sulfinyl or sulfonyl derivative leads to a significant decrease in affinity for carbonic anhydrases. acs.org Similarly, substitution on the sulfamoyl nitrogen atom can modulate binding. While N-alkylation can sometimes be tolerated or even enhance binding depending on the target, it removes a hydrogen bond donor, which can be detrimental if that interaction is critical. The introduction of various scaffolds onto the aromatic ring, distant from the sulfonamide, often results in weaker interactions, underscoring the primary role of the sulfamoyl group itself in anchoring the molecule to its target. acs.org

Carboxylic Acid Functionality and Its Role in Molecular Interactions

The carboxylic acid group (-COOH) is another critical functional group that dictates the molecular interactions of this compound. Its properties are largely governed by its ability to ionize and participate in strong, directional interactions. wiley-vch.de

At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). wiley-vch.de This negatively charged group is a powerful hydrogen bond acceptor and can engage in potent ionic interactions, or salt bridges, with positively charged amino acid residues like arginine, lysine, or histidine within a binding site. wiley-vch.destereoelectronics.org These electrostatic interactions are often a dominant force in determining high-affinity binding.

Furthermore, in its protonated state, the carboxylic acid can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O). This allows it to form highly stable, dimeric hydrogen-bonding patterns with another carboxylic acid group, a phenomenon often observed in crystal structures. nih.gov The disruption of these interactions by converting the carboxylic acid to an ester or an amide, which cannot ionize, often leads to a significant loss of activity, confirming the importance of the ionic or strong hydrogen-bonding interaction for molecular binding. stereoelectronics.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies focusing exclusively on this compound and its direct derivatives are not extensively available in public literature, the principles of QSAR can be applied to understand the key molecular features that would likely govern its in vitro biological activities. This is often achieved by studying structurally analogous compounds, such as other substituted sulfamoylbenzoic acids, which are known to exhibit activities like carbonic anhydrase inhibition or diuretic effects.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) properties.

For a series of derivatives based on the this compound scaffold, a hypothetical QSAR study would involve synthesizing analogues with variations at different positions of the benzene (B151609) ring and then correlating their measured in vitro activity with calculated molecular descriptors. The goal would be to derive a predictive model that can guide the design of new, more potent compounds.

Detailed Research Findings from Analogous Compound Classes:

QSAR studies on related classes of compounds, such as benzenesulfonamides and other benzoic acid derivatives, have revealed the importance of several key structural features and physicochemical properties in determining their biological activity.

For instance, in studies of sulfonamide inhibitors of carbonic anhydrase, a common target for compounds containing a sulfamoyl group, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These studies consistently highlight the critical role of steric and electrostatic fields. The sulfonamide group itself is crucial for activity, often acting as a zinc-binding group in the active site of the enzyme. The nature and position of other substituents on the aromatic ring significantly influence the binding affinity by modulating the electronic and steric properties of the molecule.

Similarly, QSAR studies on various benzoic acid derivatives have shown that properties like hydrophobicity (often quantified by LogP), molar refractivity (a measure of molecular volume and polarizability), and the presence of specific electronic features (e.g., electron-withdrawing or donating groups) are frequently correlated with biological activity. nih.gov For example, an increase in hydrophobicity can enhance membrane permeability and access to the target site, while specific electronic substitutions can optimize interactions with the target protein. nih.gov

Based on these principles, a QSAR model for derivatives of this compound would likely identify the following as important:

The Sulfamoyl Group: The electronic properties and hydrogen bonding capacity of the -SO₂NH₂ group would be critical for interaction with biological targets.

Substituents on the Aromatic Ring: The bromo and fluoro groups at positions 3 and 2, respectively, would contribute significantly to the electronic and steric profile of the molecule. Variations of these substituents in a QSAR study would help to probe the optimal requirements for activity.

The Carboxylic Acid Group: The acidity (pKa) and hydrogen bonding ability of the -COOH group would be key descriptors, as it is often involved in anchoring the molecule to its target.

The following interactive table illustrates the type of data that would be generated in a QSAR study of hypothetical derivatives of this compound, linking molecular descriptors to observed in vitro activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound ID | R1-Substituent | LogP | Molecular Weight | Electronic Energy | Predicted IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1 | -H | 2.5 | 298.1 | -1500 | 10.5 |

| 2 | -CH₃ | 3.0 | 312.1 | -1550 | 8.2 |

| 3 | -Cl | 3.2 | 332.5 | -1600 | 5.1 |

| 4 | -OH | 2.1 | 314.1 | -1520 | 12.8 |

In a typical QSAR analysis, a mathematical equation would be derived from such data, for instance:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(Molecular Weight) + c₃(Electronic Energy) + ...

This equation would then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Biological Activity and Mechanistic Investigations in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction. Current time information in Pasuruan, ID. Dysregulation of PTP activity has been linked to various diseases, making them significant therapeutic targets. nih.gov While the development of PTP inhibitors is an active area of research, in vitro studies focusing specifically on the inhibitory effects of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid against PTPs, such as PTP1B, are not extensively documented in the current scientific literature. Research on related structures includes α-haloacetophenones, which have been investigated as covalent inhibitors of PTPs like SHP1 and PTP1B. nih.gov However, direct data on the interaction between PTPs and halogenated sulfamoylbenzoic acids remains limited, indicating a gap in the current research landscape.

The benzenesulfonamide (B165840) group, a core feature of this compound, is a classic zinc-binding group known for potent inhibition of carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. semanticscholar.org Various isoforms are therapeutic targets; for instance, hCA I and II are involved in glaucoma, while the tumor-associated hCA IX and XII are targets for anticancer therapies. nih.gov

Studies on a wide range of benzenesulfonamide derivatives demonstrate their efficacy as inhibitors of these enzymes. The inhibitory mechanism typically involves the sulfonamide moiety coordinating to the zinc ion within the enzyme's active site. The nature and position of substituents on the benzene (B151609) ring significantly modulate the inhibitory potency and isoform selectivity.

Research has shown that halogen-substituted benzenesulfonamides can be highly effective. For example, one study investigating a series of sulfenimide derivatives found that a bromo-substituted compound was the most potent inhibitor against both hCA-I and hCA-II, with Kᵢ values of 0.023 µM and 0.044 µM, respectively. nih.gov Another study noted that derivatives with a 2-fluoro substituent maintained good inhibitory activity against hCA I. nih.gov While specific Kᵢ values for this compound are not available, the data from structurally related compounds suggest that it likely possesses inhibitory activity against various CA isoforms due to its core benzenesulfonamide structure and halogen substituents.

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Research into the inhibition of these enzymes by compounds structurally related to this compound has shown promising results.

A study on fluorinated benzenesulfonic ester derivatives (note the ester vs. acid functional group) revealed significant inhibitory activity. One 5-fluoro-substituted derivative demonstrated the highest inhibitory activity against α-amylase with an IC₅₀ value of 3.1 µM. nih.gov Other derivatives in the same study were identified as strong anti-α-glucosidase inhibitors with IC₅₀ values as low as 3.0 µM. nih.gov Furthermore, research on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has also been pursued to evaluate their in vitro antidiabetic activity, highlighting the interest in this class of compounds as glycosidase inhibitors. benthamscience.com These findings suggest that the halogenated sulfamoylbenzoic acid scaffold is a viable candidate for the development of α-amylase and α-glucosidase inhibitors.

Beyond the more commonly studied enzymes, derivatives of sulfamoylbenzoic acid have been investigated for their activity against other therapeutic targets. One area of research has been on human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating purinergic signaling. A study of sulfamoylbenzoic acid derivatives showed that substitutions on the sulfamoyl and carboxyl groups could lead to potent and selective inhibitors of h-NTPDase isoforms. For instance, an N-cyclopropyl substituted derivative was found to inhibit h-NTPDase3 with an IC₅₀ of 1.32 µM. nih.gov

In another study, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory pathways. Although the initial hit compound had micromolar activity, structural modifications led to derivatives with submicromolar IC₅₀ values. researchgate.net These studies indicate that the sulfamoylbenzoic acid framework can be adapted to target a diverse range of enzymes.

Protein-Ligand Interaction Analysis (Biophysical Studies)

The table below summarizes the in vitro binding affinities for several compounds that share structural motifs with this compound, such as the benzenesulfonamide core or halogenated benzoic acid structure.

| Compound Class / Derivative | Target Enzyme | Binding Affinity |

| Bromo-substituted sulfenimide | hCA-I | Kᵢ = 0.023 µM nih.gov |

| Bromo-substituted sulfenimide | hCA-II | Kᵢ = 0.044 µM nih.gov |

| 5-Fluoro-benzenesulfonic ester derivative | α-Amylase | IC₅₀ = 3.1 µM nih.gov |

| 5-Fluoro-benzenesulfonic ester derivative | α-Glucosidase | IC₅₀ = 3.0 µM nih.gov |

| N-cyclopropyl sulfamoylbenzoic acid | h-NTPDase3 | IC₅₀ = 1.32 µM nih.gov |

| N,N-disubstituted 4-sulfamoylbenzoic acid | cPLA2α | IC₅₀ in submicromolar range researchgate.net |

Mechanisms of Interaction with Specific Molecular Targets

No data are available in the scientific literature regarding the specific molecular targets of this compound or the mechanisms through which it may interact with them.

Receptor Agonist/Antagonist Activity (e.g., LPA2 Receptor)

There is no published evidence to confirm or deny the activity of this compound as an agonist or antagonist at the LPA2 receptor or any other receptor.

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block

3-Bromo-2-fluoro-5-sulfamoylbenzoic acid serves as a quintessential example of a versatile chemical building block in modern organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive functional groups, which can be selectively manipulated to construct complex molecular architectures.

The bromine atom, for instance, is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse substituents onto the aromatic ring. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic properties of the ring and can play a crucial role in modulating the biological activity of the final product.

The carboxylic acid group provides a handle for standard amide bond formation, esterification, or reduction to an alcohol, offering numerous avenues for molecular elaboration. Simultaneously, the sulfamoyl group (-SO₂NH₂) can be a key pharmacophore in itself or can be further functionalized. This multi-faceted reactivity allows for a programmed, step-wise synthesis of complex target molecules.

Table 1: Functional Group Reactivity of this compound

| Functional Group | Potential Reactions | Synthetic Utility |

| Bromine Atom | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Introduction of aryl, vinyl, alkynyl, and amino substituents. |

| Fluorine Atom | Influences ring electronics, potential for nucleophilic aromatic substitution (under harsh conditions). | Modulation of pKa, lipophilicity, and metabolic stability of derivatives. |

| Carboxylic Acid | Amide coupling, esterification, reduction, Curtius rearrangement. | Formation of amides, esters, alcohols, and amines. |

| Sulfamoyl Group | N-alkylation, N-arylation, dehydration to a sulfonimidoyl group. | Introduction of diversity at the sulfonamide nitrogen, key interaction site in many biological targets. |

Precursor for Complex Pharmaceutical Intermediates

One of the most significant applications of this compound is its role as a precursor for the synthesis of complex pharmaceutical intermediates. The sulfamoylbenzoic acid scaffold is a well-established pharmacophore, most notably in the class of diuretic drugs.

For instance, this compound is a key starting material for the synthesis of analogues of potent loop diuretics like furosemide. Furosemide, chemically 4-chloro-N-(furan-2-ylmethyl)-5-sulfamoyl-2-(furfurylamino)benzoic acid, acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. nih.gov The synthesis of furosemide and its derivatives often involves the condensation of a substituted 5-sulfamoylbenzoic acid with an appropriate amine. google.com By using this compound, medicinal chemists can introduce bromine and fluorine atoms into the diuretic scaffold, allowing for the exploration of structure-activity relationships (SAR) and the potential development of new diuretic agents with improved efficacy, duration of action, or side-effect profiles.

The synthesis of such pharmaceutical intermediates highlights the strategic importance of this building block in drug discovery programs.

Synthesis of Heterocyclic Systems Incorporating the Benzoic Acid Scaffold

The reactivity of this compound also lends itself to the construction of various heterocyclic systems fused to or substituted on the benzoic acid core. Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring.

For example, the carboxylic acid and the ortho-fluorine atom can be utilized in cyclization reactions to form benzofuranones or other related fused systems. Furthermore, the bromine atom can serve as a linchpin for the construction of more complex heterocyclic architectures through multi-step synthetic sequences.

A notable application in this area is the synthesis of benzothiadiazine derivatives. While not a direct cyclization of the benzoic acid itself, the sulfamoyl group is a key component in the formation of the thiadiazine ring. For instance, related aminobenzenesulfonamides are precursors to benzothiadiazine 1,1-dioxides, a class of compounds known for their diuretic properties and, more recently, for their potential as inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) delta. nih.gov The structural motifs present in this compound make it a valuable starting point for the synthesis of novel benzothiadiazine-based therapeutic agents.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Potential Therapeutic Area |

| Furosemide Analogues | Condensation of the carboxylic acid with various amines. | Diuretics |

| Benzothiadiazine Derivatives | Multi-step synthesis involving the sulfamoyl group. | Diuretics, PI3K inhibitors |

| Fused Benzofuranones | Intramolecular cyclization involving the carboxylic acid and ortho-fluorine. | Varied biological activities |

Development of Privileged Scaffolds for Chemical Biology Probes

In the field of chemical biology, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The development of libraries of compounds based on such scaffolds is a powerful strategy for the discovery of new chemical probes to interrogate biological systems.

The substituted benzoic acid core of this compound can be considered a privileged scaffold. The sulfamoylbenzoic acid moiety is a known binder to various enzymes and receptors. By systematically modifying the substituents on this core, using the synthetic handles provided by the bromine and carboxylic acid groups, a diverse library of compounds can be generated.

These compound libraries can then be screened against a wide range of biological targets to identify novel chemical probes. Such probes are instrumental in elucidating the function of proteins, validating drug targets, and understanding complex cellular pathways. The inherent drug-like properties of the sulfamoylbenzoic acid scaffold make it an excellent starting point for the development of potent and selective chemical probes.

Intermolecular Interactions and Solid State Characteristics

Hydrogen Bonding Networks in Crystalline Forms

The carboxylic acid and sulfonamide groups are strong hydrogen bond donors and acceptors. In a crystalline form, it is highly probable that these groups would participate in extensive hydrogen bonding networks. The carboxylic acid group could form dimers with neighboring molecules, a common motif for carboxylic acids in the solid state. Additionally, the sulfonamide group's N-H bonds can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the carboxylic acid can act as acceptors. This would likely result in a complex, three-dimensional hydrogen-bonded network, significantly influencing the crystal packing and the material's physical properties such as melting point and solubility.

Halogen Bonding Interactions

The bromine atom on the aromatic ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. In the solid state of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid, the bromine atom could potentially form halogen bonds with electronegative atoms such as the oxygen atoms of the sulfonamide or carboxylic acid groups of adjacent molecules. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor. The presence and strength of these interactions would be dependent on the specific crystal packing adopted.

Polymorphism Studies and Crystal Engineering Principles

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen bonding patterns. It is plausible that this compound could exhibit polymorphism. Different polymorphs would have distinct crystal structures and, consequently, different physical properties. The principles of crystal engineering could theoretically be applied to design and synthesize specific polymorphs by controlling crystallization conditions to favor certain intermolecular interactions. However, no such studies have been reported for this compound.

Impact of Solid-State Forms on Research Handling and Formulation Stability

The solid-state form of a chemical compound significantly impacts its handling and stability. Different polymorphs can have different dissolution rates, bioavailability, and chemical stability. For a research chemical, properties like crystal habit, particle size distribution, and flowability are influenced by the crystalline form, which affects its ease of handling and weighing. In a formulation context, the stability of a particular polymorphic form is critical, as transformations to a more stable but less soluble form could negatively impact performance. Without experimental data on the solid-state forms of this compound, any discussion on these impacts remains speculative.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental analytical tool for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile and thermally labile compounds like 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid. Gas Chromatography (GC) can also be employed, typically after a derivatization step to increase the analyte's volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and related compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for the analysis of such aromatic carboxylic acids. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.